molecular formula C16H19NO2 B2841041 N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide CAS No. 1935768-69-6

N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide

Katalognummer B2841041
CAS-Nummer: 1935768-69-6
Molekulargewicht: 257.333
InChI-Schlüssel: VAGOEWLYPGCFBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide, also known as HPCBY, is a synthetic compound that belongs to the class of arylcyclohexylamines. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of neuroscience. HPCBY is a potent and selective inhibitor of the TRPC5 ion channel, which plays a crucial role in the regulation of neuronal excitability and synaptic plasticity.

Wirkmechanismus

N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide acts as a potent and selective inhibitor of the TRPC5 ion channel, blocking calcium influx into neurons. This inhibition leads to a reduction in neuronal excitability and synaptic plasticity, which may contribute to its therapeutic effects in neuropsychiatric disorders. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. Additionally, this compound has been shown to improve cognitive function and reverse cognitive deficits in animal models of schizophrenia. These effects are thought to be mediated through the modulation of calcium signaling and the upregulation of BDNF expression.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide in lab experiments is its selectivity for the TRPC5 ion channel, which allows for specific modulation of calcium signaling in neurons. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide. One area of interest is the development of more selective and potent TRPC5 inhibitors, which may have improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of this compound in neuropsychiatric disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, which may lead to the development of novel treatments for neuropsychiatric disorders.

Synthesemethoden

The synthesis of N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide involves the reaction of 4-phenylcyclohexanone with propargyl bromide in the presence of a base, followed by reduction with lithium aluminum hydride and subsequent oxidation with chromium trioxide. The final product is obtained through a purification process using chromatography.

Wissenschaftliche Forschungsanwendungen

N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to modulate the activity of the TRPC5 ion channel, which is involved in the regulation of calcium signaling in neurons. Dysregulation of calcium signaling has been implicated in the pathophysiology of several neuropsychiatric disorders, making TRPC5 a promising target for drug development.

Eigenschaften

IUPAC Name

N-(4-hydroxy-4-phenylcyclohexyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-6-15(18)17-14-9-11-16(19,12-10-14)13-7-4-3-5-8-13/h3-5,7-8,14,19H,9-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGOEWLYPGCFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCC(CC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.